Cas no 1193162-25-2 (Methyl 4-bromo-5-fluoro-2-hydroxybenzoate)

メチル4-ブロモ-5-フルオロ-2-ヒドロキシ安息香酸(Methyl 4-bromo-5-fluoro-2-hydroxybenzoate)は、芳香族化合物の一種で、医薬品中間体や有機合成における重要な構築ブロックとして利用されています。この化合物は、ブロモ基とフルオロ基の二つのハロゲン置換基を持ち、さらにヒドロキシル基とエステル基を有するため、多様な化学反応に適用可能です。特に、求電子置換反応やカップリング反応において高い反応性を示し、精密有機合成において有用です。また、結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業的製造まで幅広く利用されています。

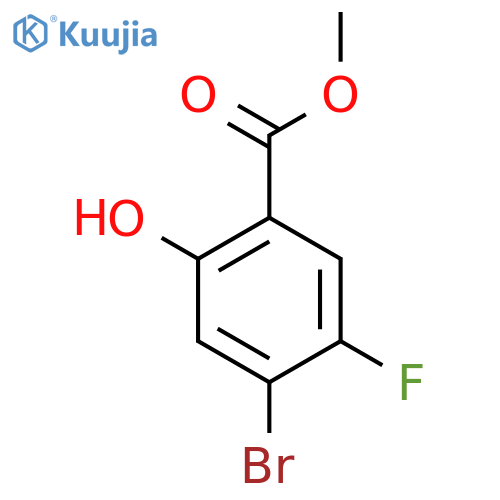

1193162-25-2 structure

商品名:Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

CAS番号:1193162-25-2

MF:C8H6BrFO3

メガワット:249.033845424652

MDL:MFCD23701539

CID:839722

PubChem ID:66887268

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

- BenzoicAcid,4-Bromo-5-Fluoro-2-Hydroxy,MethylEster

- Methyl4-bromo-5-fluoro-2-hydroxybenzoate

- 4-Bromo-5-fluoro-2-hydroxy-benzoic acid methyl ester

- WCXWROSPLXHQFI-UHFFFAOYSA-N

- DT1106

- 3308AA

- PC53322

- CM12502

- FCH2329305

- AK110351

- AX8227813

- Benzoic acid, 4-bromo-5-fluoro-2-hydroxy-, methyl ester

- SCHEMBL1044548

- 1193162-25-2

- SB31631

- DTXSID70735973

- AS-33115

- Methyl 4-broMo-5-fluoro-2-hydroxy-benzoate

- MFCD23701539

- DB-360967

- SY045340

- CS-0061825

- AKOS016008825

-

- MDL: MFCD23701539

- インチ: 1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3

- InChIKey: WCXWROSPLXHQFI-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C([H])=C(C(=O)OC([H])([H])[H])C(=C1[H])O[H])F

計算された属性

- せいみつぶんしりょう: 247.94843g/mol

- どういたいしつりょう: 247.94843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.703±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.5 g/l)(25ºC)、

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53185-100mg |

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |

1193162-25-2 | 95% | 100mg |

¥74.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132465-250mg |

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |

1193162-25-2 | 98% | 250mg |

¥145.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132465-100mg |

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |

1193162-25-2 | 98% | 100mg |

¥89.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1209988-5G |

methyl 4-bromo-5-fluoro-2-hydroxybenzoate |

1193162-25-2 | 97% | 5g |

$140 | 2024-07-21 | |

| abcr | AB452649-5 g |

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, 95%; . |

1193162-25-2 | 95% | 5g |

€496.00 | 2023-04-22 | |

| Cooke Chemical | BD4591441-250mg |

Methyl4-bromo-5-fluoro-2-hydroxybenzoate |

1193162-25-2 | 95% | 250mg |

RMB 203.20 | 2025-02-21 | |

| Cooke Chemical | BD4591441-1g |

Methyl4-bromo-5-fluoro-2-hydroxybenzoate |

1193162-25-2 | 95% | 1g |

RMB 502.40 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GQ659-50mg |

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |

1193162-25-2 | 95+% | 50mg |

102.0CNY | 2021-07-18 | |

| TRC | M296593-100mg |

Methyl 4-Bromo-5-fluoro-2-hydroxybenzoate |

1193162-25-2 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Alichem | A015009607-500mg |

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |

1193162-25-2 | 97% | 500mg |

$863.90 | 2023-09-04 |

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

1193162-25-2 (Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) 関連製品

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1193162-25-2)Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

清らかである:99%/99%

はかる:10g/25g

価格 ($):176.0/434.0